Chemical and physical properties of 2-[(1H-Pyrazol-1-yl)methyl]pyrimidine-4-carboxylic acid
Chemical and physical properties of 2-[(1H-Pyrazol-1-yl)methyl]pyrimidine-4-carboxylic acid
Title: Chemical and Physical Profiling of 2-[(1H-Pyrazol-1-yl)methyl]pyrimidine-4-carboxylic acid: A Technical Guide for Advanced Applications
Executive Summary
In the landscape of modern chemical biology and materials science, polyfunctional heterocyclic scaffolds are highly prized for their predictable reactivity and structural versatility. 2-[(1H-Pyrazol-1-yl)methyl]pyrimidine-4-carboxylic acid represents a sophisticated molecular architecture that bridges the gap between targeted drug discovery and advanced coordination chemistry. Featuring an electron-deficient pyrimidine core, a highly acidic C4-carboxylic acid, and a flexible, electron-rich pyrazol-1-ylmethyl arm, this molecule serves as an exceptional multidentate ligand and a privileged pharmacophore.
This whitepaper provides an in-depth analysis of its physicochemical properties, application paradigms, and a self-validating synthetic protocol designed for high-yield laboratory generation.
Structural and Physicochemical Profiling
The behavior of 2-[(1H-Pyrazol-1-yl)methyl]pyrimidine-4-carboxylic acid is dictated by the electronic interplay between its three primary functional domains. The pyrimidine ring acts as an electron-withdrawing core, which significantly lowers the pKa of the C4-carboxylic acid compared to standard benzoic acid derivatives. Meanwhile, the pyrazole ring, tethered by a methylene bridge, provides a flexible, hemilabile nitrogen donor site.
To facilitate experimental design, the core quantitative properties of the molecule are summarized below:
| Property | Value |
| Chemical Name | 2-[(1H-Pyrazol-1-yl)methyl]pyrimidine-4-carboxylic acid |
| Molecular Formula | C9H8N4O2 |
| Molecular Weight | 204.19 g/mol |
| Hydrogen Bond Donors | 1 (Carboxylic acid -OH) |
| Hydrogen Bond Acceptors | 5 (Pyrimidine N, Pyrazole N, Carboxylate O) |
| Rotatable Bonds | 3 |
| Topological Polar Surface Area (TPSA) | ~85.8 Ų |
| Predicted LogP | ~0.85 |
| pKa (Carboxylic Acid) | ~3.5 (Predicted) |
Pharmacological Relevance: The KMO Inhibitor Paradigm
In drug development, pyrimidine-4-carboxylic acids are recognized as privileged scaffolds, particularly in the treatment of neurodegenerative diseases. A primary target for these architectures is Kynurenine Monooxygenase (KMO) , an enzyme implicated in Huntington's and Alzheimer's diseases.
The structural logic is highly specific: the carboxylic acid moiety mimics the endogenous substrate (kynurenine) by carrying a negative charge at physiological pH, while the pyrimidine N3 nitrogen mimics the substrate's carbonyl oxygen [1]. The addition of the 2-[(1H-pyrazol-1-yl)methyl] substituent introduces a lipophilic, hydrogen-bond-capable vector that can occupy adjacent hydrophobic pockets within the KMO active site, enhancing both potency and target selectivity.
Coordination Chemistry: Multidentate Ligand Dynamics
Beyond pharmacology, this molecule is a formidable building block for Metal-Organic Frameworks (MOFs) and transition metal catalysis. Pyrimidine-4-carboxylic acid derivatives are known for their complex coordination modes, capable of acting as bidentate (N,O) or tridentate (N,N,O) ligands depending on the metal center's geometry[3].
The inclusion of the flexible pyrazole arm allows the molecule to act as a hemilabile ligand . In catalytic cycles (e.g., Palladium or Ruthenium-catalyzed cross-couplings), the pyrazole nitrogen can temporarily detach from the metal center to open a coordination site for substrate binding, and subsequently re-coordinate to stabilize the reactive intermediate. The exact coordination mode (whether the metal binds to the pyrimidine nitrogen ortho or para to the carboxylate) can be unambiguously validated using natural abundance 15N NMR spectroscopy, where coordination induces a marked upfield shift (–45 to –75 ppm) for the directly bound nitrogen atoms [2].
Primary application branches for 2-[(1H-Pyrazol-1-yl)methyl]pyrimidine-4-carboxylic acid.
Experimental Methodology: Synthesis and Validation Protocols
To ensure high yields and prevent unwanted side reactions, the synthesis of this molecule must be approached systematically. The free carboxylic acid must be protected as an ester (e.g., methyl 2-methylpyrimidine-4-carboxylate) prior to functionalizing the C2-methyl group.
The following protocol outlines a self-validating, three-step synthetic pathway.
Workflow for the multi-step synthesis of the target pyrimidine-pyrazole ligand.
Phase 1: Radical Bromination of the C2-Methyl Group
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Causality: The electron-deficient nature of the pyrimidine ring deactivates the C2-methyl group toward electrophilic attack. Therefore, a radical pathway using N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) is required to achieve benzylic-type bromination.
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Procedure:
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Dissolve methyl 2-methylpyrimidine-4-carboxylate (1.0 eq) in anhydrous CCl4.
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Add NBS (1.1 eq) and AIBN (0.1 eq).
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Reflux the mixture under a nitrogen atmosphere for 4–6 hours.
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Cool to room temperature, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.
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Validation: Monitor via TLC (Hexanes/EtOAc). In 1H NMR, the disappearance of the sharp methyl singlet (~2.7 ppm) and the emergence of a new methylene singlet (~4.6 ppm) confirms the formation of the bromomethyl intermediate.
Phase 2: Nucleophilic Substitution with 1H-Pyrazole
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Causality: Pyrazole is an ambidentate, relatively weak nucleophile. Potassium carbonate (K2CO3) in a polar aprotic solvent (DMF) is used to deprotonate the pyrazole (pKa ~14.4), generating the highly nucleophilic pyrazolide anion. DMF solvates the potassium cation, leaving the anion completely free to execute a rapid SN2 attack on the bromomethyl carbon.
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Procedure:
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Dissolve 1H-pyrazole (1.2 eq) and K2CO3 (2.0 eq) in anhydrous DMF. Stir for 30 minutes at room temperature.
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Add the bromomethyl intermediate (1.0 eq) dropwise.
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Heat the reaction mixture to 80°C for 12 hours.
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Quench with ice water and extract with ethyl acetate. Wash the organic layer with brine to remove residual DMF, dry over Na2SO4, and concentrate.
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Validation: 1H NMR will show a downfield shift of the methylene bridge protons (~5.5 ppm) due to the electron-withdrawing effect of the newly attached pyrazole ring. The pyrazole aromatic protons will appear as distinct multiplets between 6.3 and 7.6 ppm.
Phase 3: Saponification (Ester Hydrolysis)
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Causality: Lithium hydroxide (LiOH) is specifically chosen over NaOH or KOH. The lithium cation coordinates with the pyrimidine nitrogens and the ester carbonyl oxygen, activating the carbonyl carbon toward nucleophilic attack by the hydroxide ion, ensuring rapid hydrolysis without cleaving the pyrazole arm.
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Procedure:
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Dissolve the ester precursor in a 3:1 mixture of THF/H2O.
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Add LiOH·H2O (3.0 eq) and stir at room temperature for 4 hours.
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Evaporate the THF under reduced pressure.
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Acidify the remaining aqueous layer with 1M HCl to pH ~3.5 (the isoelectric point of the product).
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Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum.
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Validation: IR spectroscopy will confirm the disappearance of the ester carbonyl stretch (~1735 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch (2500–3300 cm⁻¹) alongside the acid carbonyl stretch (~1700 cm⁻¹).
References
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Development of a Series of Aryl Pyrimidine Kynurenine Monooxygenase Inhibitors as Potential Therapeutic Agents for the Treatment of Huntington's Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
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15N NMR spectroscopy unambiguously establishes the coordination mode of the diimine linker 2-(2′-pyridyl)pyrimidine-4-carboxylic acid (cppH) in Ru(II) complexes Source: Dalton Transactions (RSC Publishing) URL:[Link]
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Ruthenium(II) Complexes Incorporating 2-(2′-Pyridyl)pyrimidine-4-carboxylic Acid Source: Inorganic Chemistry (ACS Publications) URL:[Link]
